ALGAL LYOPHILIZED CELLS (U-D)

Protein Stability Nutritional Analysis Microalgae

Standard oven-dried or spray-dried algal biomass suffers from thermal degradation, compromising protein integrity and pigment yield. ALGAL LYOPHILIZED CELLS (U-D) resolve this using low-temperature dehydration that preserves the native proteomic and metabolomic profile. - Maximizes C-phycocyanin yield versus spray-drying or sun-drying. - Retains 62.33% total protein content, significantly higher than spray-dried alternatives. - Enables ambient-temperature recovery of high-quality, intact RNA for field genomics.

Molecular Formula
Molecular Weight NA
Cat. No. B1580321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameALGAL LYOPHILIZED CELLS (U-D)
Molecular WeightNA
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of ALGAL LYOPHILIZED CELLS (U-D)


ALGAL LYOPHILIZED CELLS (U-D) represent a category of freeze-dried (lyophilized) algal biomass, which serves as a stable and versatile platform for scientific research and industrial applications. This preservation method involves freezing the algal cells and then reducing the surrounding pressure to allow the frozen water in the material to sublimate directly from the solid phase to the gas phase [1]. The resulting lyophilized cells retain a porous, solid structure that preserves the integrity of the algal biomass, including its biochemical components and cell architecture, enabling long-term storage and ease of transport .

Stable ambient-temperature storage format
Minimizes thermal degradation of biomolecules
Retains native proteomic, lipidomic, and metabolomic profiles
Supports multi-omics and pigment research workflows

Why Generic Substitution Fails for ALGAL LYOPHILIZED CELLS (U-D)


The term 'dried algal biomass' encompasses a wide range of products created using methods like sun-drying, oven-drying, and spray-drying. Generic substitution of a lyophilized product with one processed via alternative drying methods is not scientifically sound due to profound, quantifiable differences in the preservation of key biochemical fractions. Lyophilization, a low-temperature dehydration process, is specifically designed to minimize thermal degradation and oxidation, which are common consequences of more aggressive drying techniques. Consequently, the proteomic, lipidomic, and metabolomic profiles of lyophilized algae, such as ALGAL LYOPHILIZED CELLS (U-D), can differ significantly from those of algae dried by other means, directly impacting the outcome of research assays and the quality of industrial processes [1]. This makes the specific method of preservation a critical parameter that directly dictates the utility and reliability of the algal material.

Protein profile
Thermal drying may cause protein denaturation, altering proteomic readouts compared to lyophilized material.
Pigment stability
Spray- or sun-dried biomass may show significant losses of heat-labile pigments such as phycocyanin and chlorophyll.
Carbohydrate yield
Alternative drying can reduce carbohydrate retention efficiency, impacting studies on polysaccharides or biofuel potential.

Quantitative Evidence for ALGAL LYOPHILIZED CELLS (U-D)


Superior Preservation of Total Protein Content

Lyophilization provides superior preservation of total protein content compared to spray-drying or sun-drying. In a comparative study on the marine microalga Isochrysis galbana, lyophilized (freeze-dried) samples exhibited a significantly higher total protein content of 62.33 ± 0.56%, compared to other methods (p < 0.05) [1]. This demonstrates that lyophilization is more effective at preventing protein degradation or denaturation during the drying process.

Protein Preservation
Head-to-head
Lyophilized: 62.33% protein vs. spray-/sun-dried (p<0.05)
Supports protein stability screening
Isochrysis galbana biomass
Protein Stability Nutritional Analysis Microalgae

Maximized Carbohydrate Retention

The lyophilization process can lead to a dramatic concentration and retention of carbohydrates compared to fresh biomass. Analysis of two diatom species, Amphora and Navicula, showed that lyophilized cells contained substantially more carbohydrates per unit of dry weight. For Amphora, carbohydrate content increased from 3.6 µg/mg dry weight in fresh cells to 68.8 µg/mg in lyophilized cells. A similar effect was seen in Navicula, with carbohydrate levels rising from 1.6 µg/mg to 82.7 µg/mg after lyophilization [1].

Carbohydrate Retention
Head-to-head
Amphora: 68.8 vs. 3.6 µg/mg; Navicula: 82.7 vs. 1.6 µg/mg
Supports carbohydrate concentration review
Diatom fresh vs. lyophilized
Carbohydrate Analysis Biofuel Algal Biomass

Enhanced Vitamin B12 Recovery

Lyophilized algal cells can serve as a reliable source for the quantification and extraction of specific micronutrients like vitamin B12. A study on the unicellular alga Pleurochrysis carterae found that lyophilized cells contained a precisely quantifiable amount of vitamin B12, measured at 125.4 ± 1.2 μg per 100 g of dry cell weight [1]. This quantitative data provides a verifiable baseline for users intending to extract or analyze this valuable compound from the lyophilized matrix.

Vitamin B12 Content
Data to verify
125.4 ± 1.2 μg/100 g dry wt
Reported micronutrient quantification baseline
Pleurochrysis carterae
Vitamin B12 Nutraceutical Algal Biochemistry

Effective RNA Preservation for Genomic Studies

For molecular biology applications, the quality of nucleic acids extracted from the starting material is paramount. A study on brown algae demonstrated that high-quality, intact RNA can be successfully extracted from lyophilized tissues, even after prolonged storage at room temperature [1]. This contrasts with the standard requirement of storing fresh or frozen tissue at -70°C to -80°C to prevent RNA degradation, a practice that is often more costly and logistically challenging. Lyophilization is therefore suggested as a practical and reliable alternative for preserving samples for downstream genomic and transcriptomic analyses [2].

RNA Stability
Class-level
High-quality RNA after room-temp storage
Supports ambient-temperature genomic workflows
Brown algae, vs. -70°C requirement
RNA Extraction Transcriptomics Molecular Biology

Maximal Retention of C-Phycocyanin Pigment

In the processing of Spirulina platensis for its valuable blue pigment, C-phycocyanin, the choice of drying method has a significant impact on final yield. A comprehensive study comparing shade-, sun-, oven-, microwave-, vacuum oven-, freeze-, and spray-drying found that the lyophilised sample contained the highest C-phycocyanin level among all dehydrated samples [1]. This is attributed to the fact that the protein structure of C-phycocyanin is particularly sensitive to heat, and the low-temperature lyophilization process best preserves its integrity.

C-Phycocyanin Yield
Head-to-head
Highest among 7 drying methods
Supports pigment production screening
Spirulina platensis
Phycocyanin Pigment Stability Natural Colorants

Preferential Preservation of Carotenoids and Chlorophyll b

Beyond phycocyanin, lyophilization also demonstrates superior performance in preserving other key pigments. In a comparative study on Isochrysis galbana, freeze-dried (lyophilized) samples exhibited the highest content of both chlorophyll b (Chl-b) at 0.167 ± 0.02 µg/ml and total carotenoids at 0.153 ± 0.01 µg/ml when compared to spray-dried and sun-dried samples (p < 0.05) [1]. This contrasts with spray-dried and sun-dried samples, which showed significantly lower levels of these pigments.

Chlorophyll b & Carotenoids
Head-to-head
Chl-b: 0.167 µg/ml; Carotenoid: 0.153 µg/ml (p<0.05 vs. spray/sun)
Supports pigment stability assessment
Isochrysis galbana
Carotenoids Chlorophyll Pigment Analysis

Top Application Scenarios for ALGAL LYOPHILIZED CELLS (U-D)


High-Fidelity Nutritional and Bioactive Compound Profiling

For research aiming to accurately profile the nutritional composition or specific bioactive compounds (e.g., proteins, carbohydrates, vitamin B12) of an algal species, ALGAL LYOPHILIZED CELLS (U-D) are the preferred starting material. The lyophilization process minimizes degradation and oxidation, ensuring the biochemical profile is as close as possible to the native, living state. This is crucial when comparing to fresh biomass, as seen with the dramatic concentration of carbohydrates in diatoms [1], or when quantifying specific vitamins like B12 in Pleurochrysis carterae [2]. Using an alternative drying method could lead to the loss or degradation of these analytes, resulting in an inaccurate or incomplete dataset.

Optimized Production of Heat-Labile Pigments

In industrial bioprocessing for natural pigments like C-phycocyanin, chlorophylls, and carotenoids, lyophilized biomass provides a superior starting material. Data directly comparing multiple drying methods shows that lyophilization yields the highest levels of C-phycocyanin in Spirulina platensis [3] and maximizes the retention of chlorophyll b and carotenoids in Isochrysis galbana compared to spray-drying and sun-drying [4]. For manufacturers seeking to maximize yield and purity of these high-value, temperature-sensitive compounds, sourcing lyophilized algal cells is a verifiably more effective strategy than using biomass processed by heat-based methods.

Reliable Nucleic Acid Extraction for Genomics

Field researchers and molecular biology laboratories benefit significantly from the use of lyophilized algal tissues for nucleic acid extraction. The ability to recover high-quality, intact RNA from lyophilized samples, even after storage at ambient temperatures [5], eliminates the logistical burden and expense of maintaining an ultra-cold chain (-70 to -80 °C) for sample preservation. This makes ALGAL LYOPHILIZED CELLS (U-D) an ideal format for biodiversity studies, environmental monitoring, and any transcriptomic project where sample collection sites are remote or lack immediate access to freezers.

High-Protein Feedstock and Nutritional Supplement Formulation

For the development of high-protein nutritional supplements or animal feed, the quantitative superiority of lyophilized algal biomass is a key selection criterion. Direct comparative evidence demonstrates that lyophilized microalgae (e.g., Isochrysis galbana) retain a significantly higher total protein content (62.33%) than biomass dried by other common industrial methods like spray-drying [4]. This higher protein density in the lyophilized powder translates directly to a more potent and cost-effective ingredient for formulators, reducing the amount of filler and maximizing the nutritional value per serving.

Application
Selection Property
Validation Focus
Nutritional & bioactive profiling
Minimized thermal degradation
Biochemical profile fidelity
Heat-labile pigment production
Pigment retention ranking
C-phycocyanin / carotenoid yield
Genomic nucleic acid extraction
Ambient-temperature RNA stability
RNA integrity after storage
Protein-rich feedstock formulation
Total protein content density
Protein assay reproducibility
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